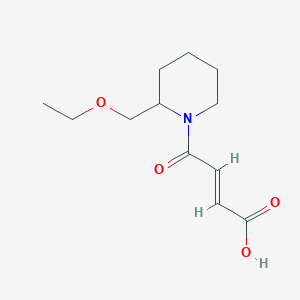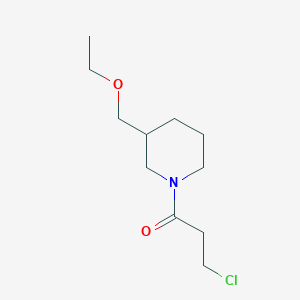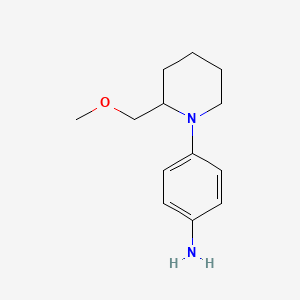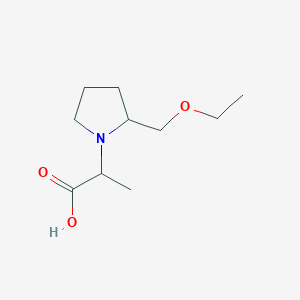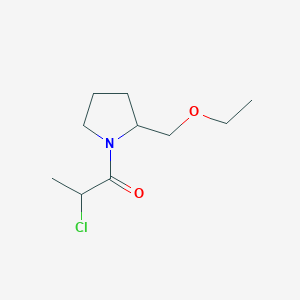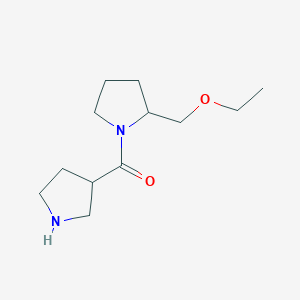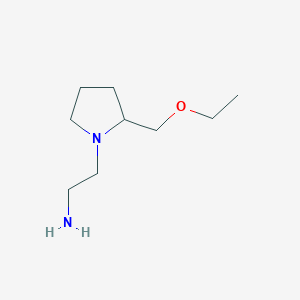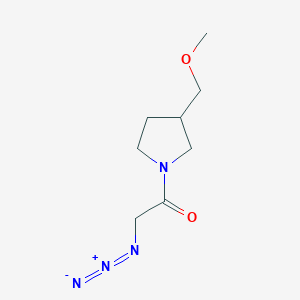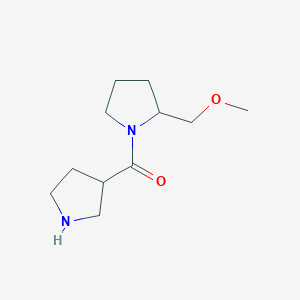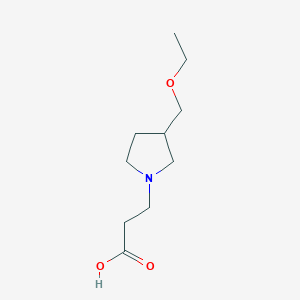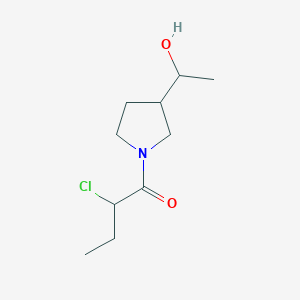
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
説明
The compound “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. These methods often involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a butanone group, and a chloro group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring, for example, can undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a pyrrolidine ring could influence its solubility and stability .科学的研究の応用
Analytical Characterization and Synthetic Approaches
- The analytical characterization of cathinones and N-pyrrolidinyl-substituted amphetamines, including methodologies like UHPLC-QTOF-MS, GC-Orbitrap-MS, NMR, and FT-IR, facilitates understanding the structural and chemical properties of novel psychoactive substances. This knowledge aids forensic laboratories in identifying new substances with similar structures in casework (Cui-mei Liu et al., 2022).
Quantum Chemical Investigations
- DFT and quantum chemical investigations into the molecular properties of substituted pyrrolidinones offer insights into the electronic, thermodynamic, and structural characteristics of these compounds. This research can support the development of new materials and molecules with tailored properties for various applications (M. Bouklah et al., 2012).
Antiviral and Biological Activity
- The study of substituted tubercidin analogues, including those with pyrrolidinyl and hydroxyethyl groups, for their antiviral properties against RNA and DNA viruses in cell cultures demonstrates the potential of such compounds in developing therapeutic agents. The research highlights the importance of structural modification at specific positions for enhanced biological activity (D. Bergstrom et al., 1984).
Synthesis and Derivatization
- The synthesis and derivatization of selected cathinones by spectroscopic studies, including the identification of novel hydrochloride salts of cathinones, illustrate the continuous effort in synthesizing and characterizing new chemical entities with potential research and therapeutic applications (J. Nycz et al., 2016).
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is often involved in binding to biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of action
The mode of action would depend on the specific biological target of the compound. For example, some compounds with a pyrrolidine ring are known to inhibit the uptake of dopamine and norepinephrine .
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a pyrrolidine ring can have a wide range of effects, depending on their specific structure and targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For example, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some compounds with a pyrrolidine ring have been found to have potent biological activity .
将来の方向性
Pyrrolidine derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities . Therefore, the exploration of new pyrrolidine derivatives, such as “2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one”, could be a promising direction for future research.
生化学分析
Biochemical Properties
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with enzymes such as cyclooxygenases and lipoxygenases, potentially inhibiting their activity . This interaction can lead to anti-inflammatory effects, as these enzymes are involved in the biosynthesis of pro-inflammatory mediators .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby altering cell signaling pathways . Additionally, it can affect the expression of genes involved in inflammation and cell proliferation, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of cyclooxygenases by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition can result in anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained anti-inflammatory effects, but its efficacy may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The localization of the compound can influence its efficacy and specificity in targeting specific cellular pathways .
特性
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXEMVPRTZHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


